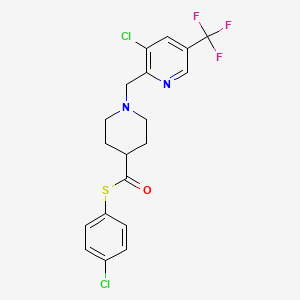
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carbothioic acid S-(4-chloro-phenyl) ester
説明
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carbothioic acid S-(4-chloro-phenyl) ester is a useful research compound. Its molecular formula is C19H17Cl2F3N2OS and its molecular weight is 449.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carbothioic acid S-(4-chloro-phenyl) ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carbothioic acid S-(4-chloro-phenyl) ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Esterification and Derivatization Techniques
The synthesis and esterification of carboxylic acids are fundamental processes in organic chemistry, with applications extending to various fields such as drug discovery, material science, and chemical engineering. A study by Takimoto et al. (1981) illustrates the esterification of carboxylic acids by alcohols using 2-chloro-1,3,5-trinitrobenzene as a condensing agent. This process underscores the importance of specific reactants and conditions in the formation of carboxylic esters, which could be relevant to synthesizing derivatives of the specified chemical compound. The yields and rates of ester formation are influenced by the types of acids and alcohols, highlighting the chemical's potential for further modification and application in scientific research (Takimoto et al., 1981).
Synthesis of Piperidine Derivatives
Piperidine derivatives hold significant value in medicinal chemistry, offering a broad spectrum of biological activity. Acharya and Clive (2010) demonstrated the synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, which undergoes Claisen rearrangement to produce piperidine derivatives. This method presents a general route to optically pure piperidines, suggesting that similar strategies could be applied to synthesize structurally related compounds for research in neuroscience, pharmacology, and beyond (Acharya & Clive, 2010).
Aurora Kinase Inhibitor for Cancer Treatment
The development of kinase inhibitors for cancer treatment has been a focal point of oncological research. A study introduces a compound with potential inhibitory effects on Aurora A kinase, suggesting its usefulness in treating cancer. Although the chemical is not directly mentioned, the methodology and structural framework discussed could provide insights into designing and synthesizing new therapeutic agents based on the specified chemical compound's structure (ロバート ヘンリー,ジェームズ, 2006).
Gas Chromatography and Mass Spectrometry (GC/MS) Derivatization
Analytical techniques such as GC/MS are pivotal in the identification and quantification of chemical compounds. Vatankhah and Moini (1994) explored the derivatization of phenolic acids for GC analysis, which could be relevant for analyzing the specified chemical compound or its derivatives. This work emphasizes the importance of derivatization in enhancing the sensitivity and specificity of analytical methods for research in chemistry and biochemistry (Vatankhah & Moini, 1994).
Potential for Optical Nonlinearity
The exploration of materials with nonlinear optical properties is crucial for advancing photonic technologies. Chandrakantha et al. (2013) synthesized a series of compounds exhibiting optical nonlinearity, indicating the potential of the specified chemical compound or its derivatives in optical limiting applications. Such materials can contribute to the development of devices for optical computing, telecommunications, and laser protection (Chandrakantha et al., 2013).
特性
IUPAC Name |
S-(4-chlorophenyl) 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperidine-4-carbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2F3N2OS/c20-14-1-3-15(4-2-14)28-18(27)12-5-7-26(8-6-12)11-17-16(21)9-13(10-25-17)19(22,23)24/h1-4,9-10,12H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIIUTZTLSHHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)SC2=CC=C(C=C2)Cl)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carbothioic acid S-(4-chloro-phenyl) ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



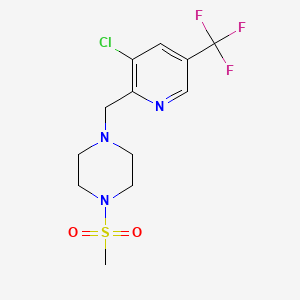
![(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone](/img/structure/B1401798.png)
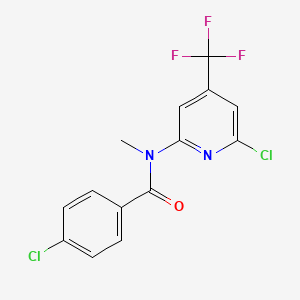
![4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401800.png)
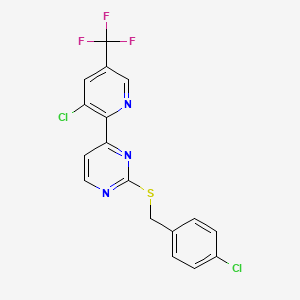
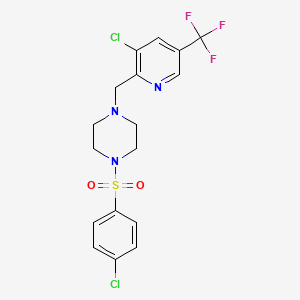
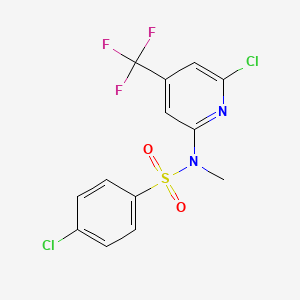
![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzamide](/img/structure/B1401806.png)
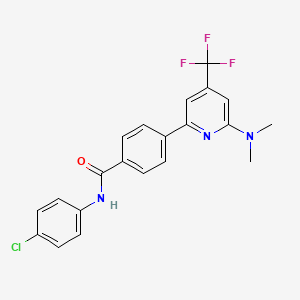
![2,6-Dichloro-3-[chloro-(4-chloro-phenyl)-methyl]-4-trifluoromethyl-pyridine](/img/structure/B1401808.png)
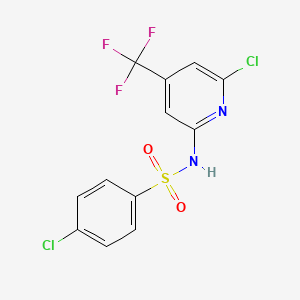
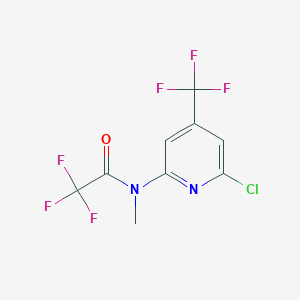
![[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401814.png)
![[6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401819.png)